3-Isopropyl-4-vinylpyridine chemical structure and properties
3-Isopropyl-4-vinylpyridine chemical structure and properties
An In-depth Technical Guide to 3-Isopropyl-4-vinylpyridine: Structure, Properties, and Potential Applications
Executive Summary
3-Isopropyl-4-vinylpyridine is a substituted pyridine derivative of significant interest due to the potential functionalities imparted by its vinyl and isopropyl groups. As a monomer, it holds promise for the synthesis of novel polymers with applications in drug delivery, catalysis, and advanced materials. However, a comprehensive review of the scientific literature reveals a notable scarcity of direct experimental data for this specific compound. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals by consolidating predicted chemical and physical properties, proposing a viable synthetic route based on established chemical principles, and exploring the potential for polymerization and subsequent applications. By leveraging data from structurally analogous compounds, this document provides a robust theoretical framework to guide future experimental investigation into this promising molecule.
Introduction to Substituted Vinylpyridines
Vinylpyridines are a class of heterocyclic aromatic compounds that serve as versatile building blocks in polymer chemistry. The presence of the vinyl group allows for polymerization, while the nitrogen atom within the pyridine ring offers a site for protonation, quaternization, hydrogen bonding, and metal coordination.[1] This dual functionality makes polymers derived from vinylpyridines, such as poly(4-vinylpyridine) (P4VP), highly valuable. They are extensively studied for a range of applications, including pH-responsive drug delivery systems, functional coatings, and as supports for catalysts.[2][3][4]
3-Isopropyl-4-vinylpyridine presents a unique substitution pattern. The vinyl group at the 4-position is analogous to the well-studied 4-vinylpyridine monomer, suggesting similar polymerization behavior.[5] The addition of an isopropyl group at the 3-position is anticipated to modulate the electronic properties of the pyridine ring and introduce steric bulk, which could influence the physical and chemical properties of both the monomer and its corresponding polymer, potentially enhancing solubility in organic solvents and altering its thermal characteristics.[1] This guide aims to provide a comprehensive technical overview of 3-Isopropyl-4-vinylpyridine by integrating predicted data with established knowledge of related compounds.
Chemical Structure and Predicted Properties
Molecular Structure
The chemical structure of 3-Isopropyl-4-vinylpyridine consists of a pyridine ring substituted with an isopropyl group at position 3 and a vinyl group at position 4.
Chemical Formula: C₁₀H₁₃N
Molecular Weight: 147.22 g/mol
Predicted Physicochemical Properties
Due to the lack of direct experimental data for 3-Isopropyl-4-vinylpyridine, the following table presents its predicted properties alongside the experimental data for the structurally related compounds, 4-vinylpyridine and 4-isopropylpyridine, for comparative analysis.
| Property | 3-Isopropyl-4-vinylpyridine (Predicted) | 4-Vinylpyridine (Experimental) | 4-Isopropylpyridine (Experimental) |
| Molecular Formula | C₁₀H₁₃N | C₇H₇N[6] | C₈H₁₁N[7] |
| Molecular Weight | 147.22 g/mol | 105.14 g/mol [6] | 121.18 g/mol [7] |
| Boiling Point | ~200-220 °C | 65 °C @ 15 mmHg[6] | 190 °C[8] |
| Density | ~0.94 g/cm³ | 0.980 g/cm³ @ 20 °C[6] | 0.923-0.929 g/cm³ @ 25 °C[9] |
| pKa (conjugate acid) | ~5.8 - 6.2 | 5.62[6] | 6.02[10] |
| Refractive Index | ~1.53 | 1.5449 @ 20 °C[6] | 1.492-1.498 @ 20 °C[9] |
| Flash Point | ~75-85 °C | 51.7 °C (125 °F)[11] | 67 °C (152 °F)[12] |
Note: Predicted values are estimations based on structure-activity relationships and data from analogous compounds.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 3-Isopropyl-4-vinylpyridine. The following are predictions for its key spectroscopic signatures.
-
¹H NMR Spectroscopy:
-
Pyridine Ring Protons: Three signals are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C2 (adjacent to N) will likely be the most downfield. The protons at C5 and C6 will show characteristic doublet or doublet of doublets splitting.
-
Vinyl Group Protons: Three protons exhibiting a characteristic AMX or ABX splitting pattern are expected (δ 5.0-7.0 ppm). The geminal protons (on the same carbon) will show a small coupling constant, while the cis and trans couplings to the vicinal proton will be larger.
-
Isopropyl Group Protons: A septet for the single methine (CH) proton (δ ~3.0 ppm) and a doublet for the six equivalent methyl (CH₃) protons (δ ~1.2 ppm) are predicted.[13]
-
-
¹³C NMR Spectroscopy:
-
Pyridine Ring Carbons: Five distinct signals are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the isopropyl group (C3) and the vinyl group (C4) will be quaternary and may show lower intensity.
-
Vinyl Group Carbons: Two signals corresponding to the sp² hybridized carbons of the vinyl group are expected (δ ~115-140 ppm).[14]
-
Isopropyl Group Carbons: Signals for the methine (CH) carbon (δ ~34 ppm) and the two equivalent methyl (CH₃) carbons (δ ~23 ppm) are anticipated.[15]
-
-
Infrared (IR) Spectroscopy:
-
Characteristic C=C and C=N stretching vibrations from the pyridine ring around 1600, 1550, and 1480 cm⁻¹.[16]
-
Vinyl C-H stretching just above 3000 cm⁻¹.
-
Vinyl C=C stretching around 1630 cm⁻¹.
-
C-H bending vibrations for the vinyl group (out-of-plane) around 910 and 990 cm⁻¹.[17]
-
C-H stretching and bending vibrations for the isopropyl group.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) is expected at m/z = 147.
-
Common fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) from the isopropyl substituent and potentially loss of ethylene.
-
Proposed Synthesis of 3-Isopropyl-4-vinylpyridine
Proposed Synthetic Workflow
The proposed synthesis starts from the commercially available 4-methylpyridine and introduces the isopropyl group before forming the vinyl group.
Caption: Proposed synthetic workflow for 3-Isopropyl-4-vinylpyridine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 3-Isopropyl-4-methylpyridine
This step involves the directed ortho-metalation of 4-methylpyridine followed by alkylation.
-
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (Argon), add n-butyllithium dropwise to generate lithium diisopropylamide (LDA).
-
Slowly add 4-methylpyridine to the LDA solution, maintaining the temperature at -78 °C. Stir for 1-2 hours to ensure complete deprotonation at the 3-position.
-
Add 2-iodopropane to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 3-isopropyl-4-methylpyridine.
Step 2: Synthesis of 4-(2-Hydroxyethyl)-3-isopropylpyridine
This is an adaptation of the industrial process for vinylpyridine synthesis.[5][19]
-
In a high-pressure autoclave, combine 3-isopropyl-4-methylpyridine and an aqueous solution of formaldehyde.
-
Seal the reactor and heat to 150-200 °C for several hours. The reaction pressure will increase due to the vapor pressure of the reactants.
-
After cooling, vent the reactor and transfer the contents.
-
Isolate the crude product, which will contain the desired alcohol along with unreacted starting material. This mixture can be carried forward to the next step.
Step 3: Synthesis of 3-Isopropyl-4-vinylpyridine
This final step involves the base-catalyzed dehydration of the alcohol.[18]
-
Combine the crude product from Step 2 with a dehydrating agent such as potassium hydroxide (KOH) pellets.
-
Include a polymerization inhibitor (e.g., hydroquinone or tert-butylcatechol) to prevent premature polymerization of the vinyl product.[19]
-
Heat the mixture under vacuum. The 3-Isopropyl-4-vinylpyridine product will form and distill off.
-
Collect the distillate, which should be the purified final product. Store it refrigerated and protected from light with an inhibitor.
Purification and Characterization
The final product should be purified by vacuum distillation. Characterization would involve:
-
¹H and ¹³C NMR: To confirm the structure and assess purity.
-
GC-MS: To determine purity and confirm the molecular weight.
-
FTIR: To verify the presence of key functional groups (vinyl, pyridine).
Polymerization and Potential Applications
Reactivity and Polymerization
3-Isopropyl-4-vinylpyridine is expected to undergo polymerization through its vinyl group via free-radical, anionic, and cationic mechanisms, similar to other vinylpyridines.[20]
-
Free-Radical Polymerization: This is a common and robust method, typically initiated by thermal initiators like azobisisobutyronitrile (AIBN).[20]
-
Anionic Polymerization: This method can produce polymers with well-defined structures but requires stringent, impurity-free conditions.[20][21]
-
Cationic Polymerization: This is generally challenging for vinylpyridines because the basic nitrogen atom can complex with and deactivate the cationic propagating center.[20]
The isopropyl group at the 3-position may introduce some steric hindrance, potentially affecting the rate of polymerization and the tacticity of the resulting polymer chain.
Caption: General mechanism of free-radical polymerization.
Experimental Protocol: Free-Radical Polymerization (Example)
-
Monomer Purification: Purify the 3-Isopropyl-4-vinylpyridine monomer by passing it through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask, dissolve the purified monomer and the initiator (e.g., AIBN) in an appropriate anhydrous solvent (e.g., toluene or DMF).
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Backfill the flask with an inert gas (e.g., Argon) and heat the reaction mixture in a preheated oil bath (e.g., 60-70 °C) with stirring for a predetermined time.
-
Isolation: Terminate the polymerization by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold diethyl ether or hexane).
-
Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Applications in Drug Development and Research
Polymers of 3-Isopropyl-4-vinylpyridine are expected to be valuable in several areas, drawing parallels from the extensive research on P4VP.[2]
-
pH-Responsive Drug Delivery: The pyridine nitrogen is basic and will become protonated in acidic environments (e.g., in endosomes or tumor microenvironments). This change from a neutral, hydrophobic state to a charged, hydrophilic state can trigger the disassembly of polymer nanoparticles or micelles, leading to the targeted release of an encapsulated drug.[4][22] The isopropyl group would enhance the hydrophobicity of the core of such nanoparticles, potentially increasing the loading capacity for hydrophobic drugs.
Caption: pH-responsive drug release from a polymer micelle.
-
Gene Delivery: The quaternized form of the polymer could be used to complex with negatively charged nucleic acids (like siRNA or pDNA) to form polyplexes for gene therapy applications.
-
Catalyst Support: The polymer can act as a ligand to immobilize metal catalysts, creating recyclable and reusable catalytic systems. The steric bulk of the isopropyl group could influence the coordination environment of the metal, potentially tuning its catalytic activity and selectivity.[2]
-
Functional Coatings: The polymer could be used to create "smart" surfaces that change their properties (e.g., wettability) in response to pH changes.[3]
Safety and Handling
While specific toxicity data for 3-Isopropyl-4-vinylpyridine is unavailable, it should be handled with the same precautions as other vinylpyridines. Vinylpyridines are generally classified as toxic and flammable.[11]
-
Hazards: May be fatal if inhaled, ingested, or absorbed through the skin. Causes irritation or burns to skin and eyes. It is a flammable liquid.[11]
-
Polymerization Hazard: The monomer can polymerize exothermically if heated or contaminated. It must be stored with a polymerization inhibitor.[11]
-
Handling: Use only in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dark place, typically refrigerated, with a stabilizer added.
Conclusion
3-Isopropyl-4-vinylpyridine represents an intriguing but underexplored monomer. Based on the established chemistry of its structural analogs, it is predicted to be a readily polymerizable compound with physicochemical properties that can be leveraged for advanced applications, particularly in the biomedical field. The proposed synthetic route offers a clear pathway for its preparation, paving the way for experimental validation of its properties and the exploration of its potential. This guide provides the necessary theoretical and practical foundation for researchers to begin investigating this promising chemical entity and its derived polymers.
References
Please note that the following list includes references for analogous compounds that support the claims made in this guide.
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4-Vinylpyridine | C7H7N | CID 7502 - PubChem. (n.d.). Retrieved March 24, 2026, from [Link]
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4-isopropyl pyridine, 696-30-0 - The Good Scents Company. (n.d.). Retrieved March 24, 2026, from [Link]
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4-Isopropylpyridine | C8H11N | CID 69674 - PubChem. (n.d.). Retrieved March 24, 2026, from [Link]
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Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine) - PMC. (n.d.). Retrieved March 24, 2026, from [Link]
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Pyridine, 4-ethenyl- - the NIST WebBook. (n.d.). Retrieved March 24, 2026, from [Link]
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Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism - PMC. (n.d.). Retrieved March 24, 2026, from [Link]
- Asymmetric Photochemical [2 + 2]-Cycloaddition of Acyclic Vinylpyridines through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. (2022, October 20). Journal of the American Chemical Society.
- Spectroscopic analysis of transition-metal coordination complexes based on poly(4-vinylpyridine) and dichlorotricarbonylrutheniu. (n.d.). Polymer.
- Synthesis in the Pyridine Series. I. The Synthesis of 3,4-Dimethyl-5-isopropylpyridine. A General Approach to 3,4,5-Trialkylated. (n.d.). Journal of the American Chemical Society.
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